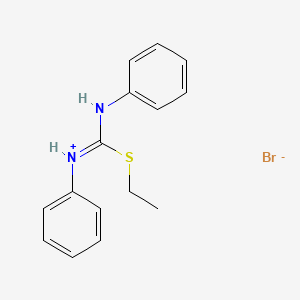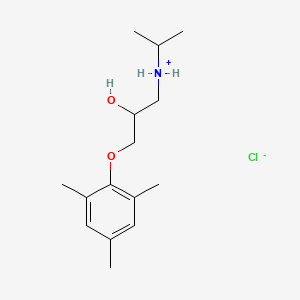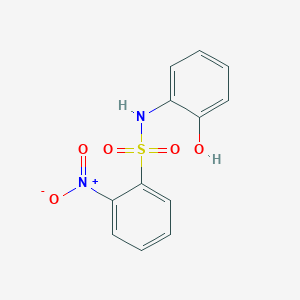![molecular formula C21H17N5O2 B3823584 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3823584.png)
1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Übersicht
Beschreibung
1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in various physiological and pathological processes, including learning and memory, pain perception, anxiety, and addiction. Therefore, MPEP has been extensively studied as a potential therapeutic target for several neurological and psychiatric disorders.
Wirkmechanismus
1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione selectively blocks the mGluR5 receptor, which is a G protein-coupled receptor that modulates the release of neurotransmitters, including glutamate, in the brain. The mGluR5 receptor is involved in various physiological and pathological processes, including learning and memory, pain perception, anxiety, and addiction. By blocking the mGluR5 receptor, 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione reduces the release of glutamate and modulates the activity of other neurotransmitter systems, leading to its therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have several biochemical and physiological effects in the brain. 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione reduces the release of glutamate and modulates the activity of other neurotransmitter systems, including dopamine, serotonin, and GABA, leading to its therapeutic effects in various neurological and psychiatric disorders. 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione also reduces the expression of immediate-early genes, including c-fos and Arc, which are involved in synaptic plasticity and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other neurotransmitter systems. 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione also has good bioavailability and can be administered orally or intraperitoneally. However, one of the limitations is its short half-life, which requires frequent dosing in animal experiments. 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One future direction is the development of more selective and potent mGluR5 antagonists with improved pharmacokinetic properties. Another future direction is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety. The development of more selective and potent mGluR5 antagonists may lead to the development of novel therapeutics for these disorders. Additionally, the investigation of the downstream signaling pathways of mGluR5 may provide insights into the molecular mechanisms underlying the therapeutic effects of 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and other mGluR5 antagonists.
Wissenschaftliche Forschungsanwendungen
1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral abnormalities, and it is caused by the loss of function of the Fragile X mental retardation protein (FMRP). 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to improve cognitive deficits and behavioral abnormalities in animal models of Fragile X syndrome by blocking the mGluR5 receptor.
Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to protect dopaminergic neurons from degeneration and improve motor deficits in animal models of Parkinson's disease by blocking the mGluR5 receptor.
Schizophrenia is a psychiatric disorder characterized by hallucinations, delusions, and cognitive deficits. 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to improve cognitive deficits and reduce behavioral abnormalities in animal models of schizophrenia by blocking the mGluR5 receptor.
Addiction is a chronic relapsing disorder characterized by compulsive drug-seeking behavior. 1-methyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction by blocking the mGluR5 receptor.
Eigenschaften
IUPAC Name |
4-methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c1-13-8-10-15(11-9-13)26-16(14-6-4-3-5-7-14)12-25-17-18(22-20(25)26)24(2)21(28)23-19(17)27/h3-12H,1-2H3,(H,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSBOARLBOHMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1-adamantyl)phenoxy]-N,N-diethyl-N-methylethanaminium iodide](/img/structure/B3823510.png)
![methyl 2-{[(1-oxido-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3823516.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B3823524.png)
![4-{3-[(1-adamantylcarbonyl)oxy]-2-hydroxypropyl}-4-methylmorpholin-4-ium iodide](/img/structure/B3823531.png)
![N-({[3-(diethylamino)-2-hydroxypropyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3823534.png)

![4,10-dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecan-3-one](/img/structure/B3823553.png)

![4-methoxy-N-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B3823567.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B3823570.png)
![4-[(4-chlorophenyl)thio]-6-methylpyrimidine](/img/structure/B3823573.png)

![7-hydroxy-1-methyl-7,8-dihydro-6H-[1,3]thiazino[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3823581.png)